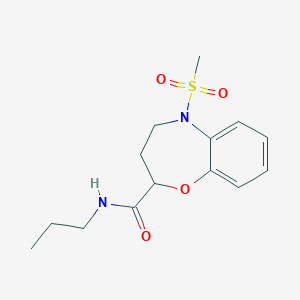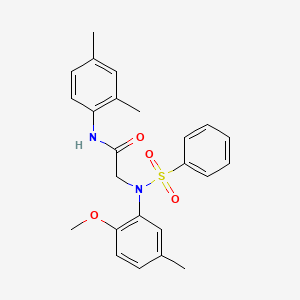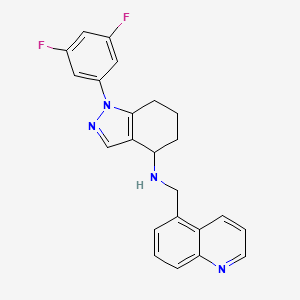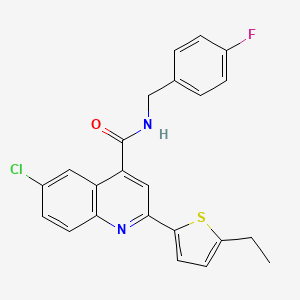![molecular formula C15H15N3O2 B6031106 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrazine derivative and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been found to exhibit anti-tumor activities by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the study of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine. One of the future directions is to explore its potential as an anti-cancer agent. Another future direction is to study its effects on the immune system and its potential as an immunomodulatory agent. In addition, the development of more soluble derivatives of this compound may help to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potential candidate for scientific research due to its interesting biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Its mechanism of action is not fully understood, but it may exert its biological activities by inhibiting the activity of COX-2 enzyme. Further studies are needed to explore the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis method of 2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine involves the reaction of 3-methoxybenzaldehyde with ethyl 2-oxoacetate to form ethyl 3-methoxy-2-oxo-2,3-dihydro-1H-pyrazine-5-carboxylate. This intermediate is then reacted with hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine has been found to exhibit interesting biological activities that make it a potential candidate for scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-4-2-3-11(9-12)14-5-8-18(14)15(19)13-10-16-6-7-17-13/h2-4,6-7,9-10,14H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSGVVMFUQYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)


![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)